molecular formula C10H18ClNO2 B2667409 Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 2241141-33-1

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B2667409
CAS No.: 2241141-33-1
M. Wt: 219.71
InChI Key: SUFUMVCNXOXEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Oxidation: Oxidized products such as ketones or carboxylic acids.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of spirocyclic compounds.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
  • 2-azaspiro[3.3]heptane-derived amino acids

Uniqueness

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both an amino group and an ester group. This combination of functional groups and structural features makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

ethyl 2-aminospiro[3.3]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-8(12)10(11)6-9(7-10)4-3-5-9;/h2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFUMVCNXOXEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.